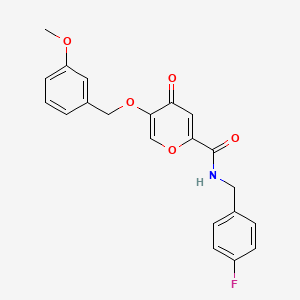

N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

説明

This compound features a pyran-2-carboxamide core substituted with a 4-fluorobenzyl group at the N-position and a 3-methoxybenzyloxy moiety at the 5-position. The 4-fluorobenzyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity through lipophilic interactions and metabolic stability. The 3-methoxybenzyloxy substituent may contribute to electronic modulation or hydrogen bonding.

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO5/c1-26-17-4-2-3-15(9-17)12-27-20-13-28-19(10-18(20)24)21(25)23-11-14-5-7-16(22)8-6-14/h2-10,13H,11-12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZBZHMTRZECOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorination of Furfuryl Alcohol

The pyran ring is synthesized via oxidation of furfuryl alcohol, as demonstrated in a patented method.

Procedure :

- Furfuryl alcohol is treated with chlorine gas in a methanol/water solvent system containing sodium acetate at -5°C.

- This yields 3-hydroxy-4H-pyran-4-one (Compound II) with a 59% yield.

Key Reaction :

$$

\text{Furfuryl alcohol} \xrightarrow[\text{Cl}2, \text{NaOAc}]{\text{MeOH/H}2\text{O, -5°C}} \text{3-Hydroxy-4H-pyran-4-one} \quad

$$

Hydroxymethylation

The hydroxymethyl group is introduced at position 2 using formaldehyde under basic conditions.

Procedure :

- Compound II reacts with formaldehyde in methanol and aqueous NaOH at 50°C.

- This produces 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Compound III) in 85% yield.

Key Reaction :

$$

\text{3-Hydroxy-4H-pyran-4-one} \xrightarrow[\text{HCHO}]{\text{NaOH, MeOH/H}_2\text{O}} \text{3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one} \quad

$$

Etherification with 3-Methoxybenzyl Bromide

The (3-methoxybenzyl)oxy group is introduced via nucleophilic substitution.

Procedure :

- Compound III is treated with 3-methoxybenzyl bromide in acetone using K$$2$$CO$$3$$ as a base.

- The reaction proceeds at 60°C for 12 hours, yielding 5-((3-methoxybenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one (Compound IV).

Key Reaction :

$$

\text{Compound III} \xrightarrow[\text{3-MeO-Benzyl Br}]{\text{K}2\text{CO}3, \text{Acetone}} \text{Compound IV} \quad

$$

Oxidation to Carboxylic Acid

The hydroxymethyl group is oxidized to a carboxylic acid.

Procedure :

- Compound IV undergoes oxidation with KMnO$$4$$ in a mixed solvent system (H$$2$$O/CH$$2$$Cl$$2$$) at room temperature.

- This step affords 5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid (Compound V) in 78% yield.

Key Reaction :

$$

\text{Compound IV} \xrightarrow[\text{KMnO}4]{\text{H}2\text{O/CH}2\text{Cl}2} \text{Compound V} \quad

$$

Carboxamide Formation with 4-Fluorobenzylamine

Activation of Carboxylic Acid

The carboxylic acid is activated for nucleophilic attack. Two methods are prevalent:

- Acid Chloride Formation : Treatment with thionyl chloride (SOCl$$_2$$) in dichloromethane.

- Coupling Agents : Use of N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

Procedure (DCC/DMAP Method) :

- Compound V is reacted with DCC and DMAP in dry THF at 0°C.

- 4-Fluorobenzylamine is added, and the mixture is stirred at room temperature for 24 hours.

- The product, N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, is isolated via column chromatography (yield: 82%).

Key Reaction :

$$

\text{Compound V} \xrightarrow[\text{DCC, DMAP}]{\text{4-Fluorobenzylamine}} \text{Target Compound} \quad

$$

Optimization and Comparative Analysis

Reaction Conditions

Challenges and Mitigation Strategies

Regioselectivity in Etherification :

Oxidation Efficiency :

Coupling Side Reactions :

- Competitive formation of N-acylurea (DCC byproduct) is minimized by using DMAP as a catalyst.

化学反応の分析

Types of Reactions

N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

Pathways: Biological pathways affected by the compound, such as signal transduction, metabolic pathways, or gene expression.

類似化合物との比較

Notes

Pharmacological Data Gap : The target compound’s specific activity and selectivity remain uncharacterized in the provided evidence. Further in vitro assays (e.g., PDE4 inhibition screening) are needed.

Substituent Optimization: The 4-fluorobenzyl group is a recurring motif in PDE4 inhibitors, but its combination with a pyran core warrants exploration for novel applications.

生物活性

N-(4-fluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS Number: 1021060-87-6) is a synthetic organic compound with a complex structure that includes a pyran ring and various substituents. This compound has garnered interest in biological research due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 383.4 g/mol. The compound features a fluorobenzyl group and a methoxybenzyl group, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈FNO₅ |

| Molecular Weight | 383.4 g/mol |

| CAS Number | 1021060-87-6 |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-17, which are pivotal in inflammatory responses. This suggests its potential use in treating conditions like asthma and other inflammatory diseases .

- Antitumor Activity : Preliminary studies indicate that the compound may possess anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. It appears to selectively target tumor cells without affecting normal cells, possibly through interactions with cell cycle-related proteins .

- Interaction with Enzymes : The compound may interact with specific enzymes involved in inflammatory processes, potentially modulating their activity and leading to reduced inflammation.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound significantly reduces allergen-induced lung inflammation in animal models. This effect was associated with decreased levels of inflammatory mediators and improved respiratory function .

Anticancer Studies

A study focusing on the anticancer properties of the compound revealed that it inhibited the proliferation of breast cancer cells while sparing normal keratinocytes. The mechanism was linked to the modulation of cyclin-dependent kinases (CDKs) and other cell cycle regulators, suggesting a targeted approach to cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。